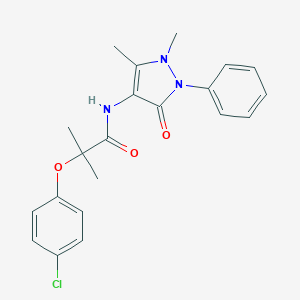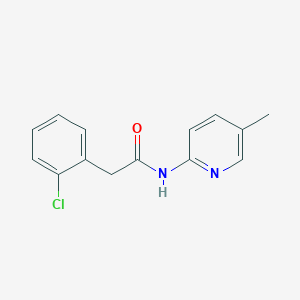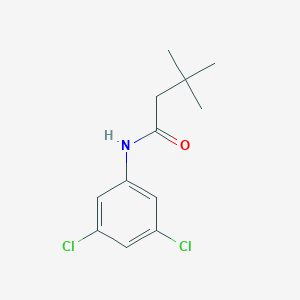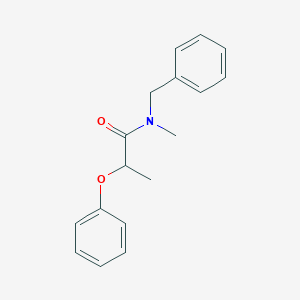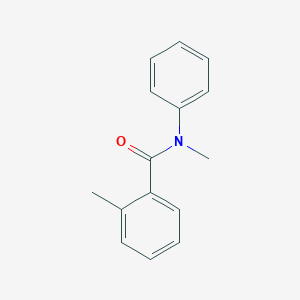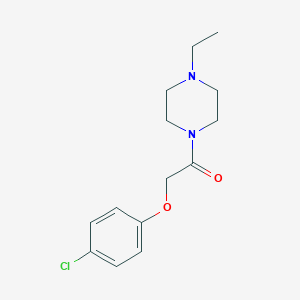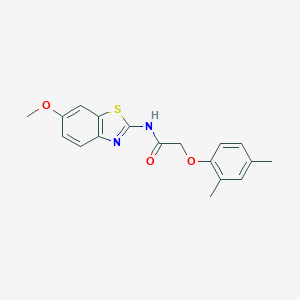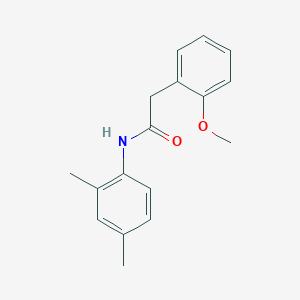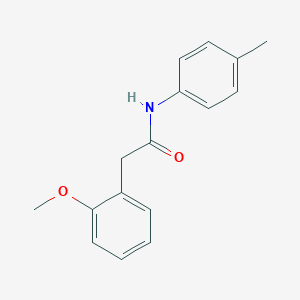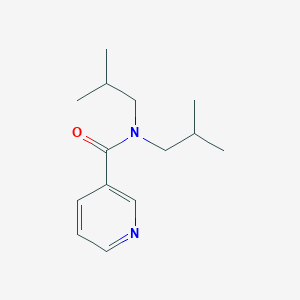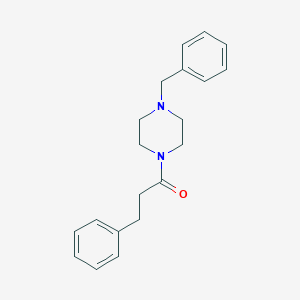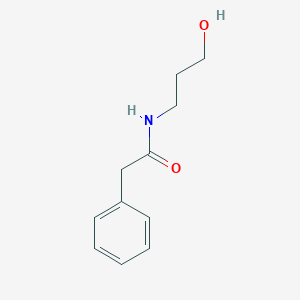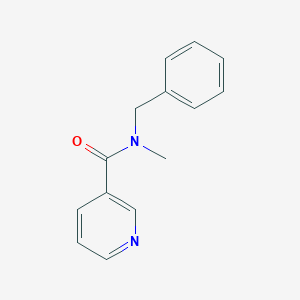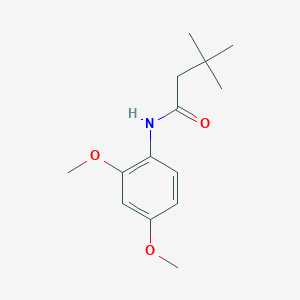![molecular formula C18H19ClN2O3 B250373 N-(4-chlorophenyl)-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250373.png)
N-(4-chlorophenyl)-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B-cells, which play a crucial role in the immune system. TAK-659 has been extensively studied for its potential in treating various types of cancers and autoimmune diseases.
Mecanismo De Acción
Further studies are needed to understand the precise mechanism of action of TAK-659 and its effects on the immune system.
5. Drug development: TAK-659 can serve as a lead compound for the development of new N-(4-chlorophenyl)-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea inhibitors with improved efficacy and safety profiles.
In conclusion, TAK-659 is a promising small molecule inhibitor that targets this compound and has potential in treating various types of cancers and autoimmune diseases. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of TAK-659 is its specificity for N-(4-chlorophenyl)-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea, which minimizes off-target effects. It also has good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, TAK-659 may have limitations in terms of its efficacy and safety in clinical trials, as well as potential drug-drug interactions.
Direcciones Futuras
There are several future directions for TAK-659 research, including:
1. Combination therapy: TAK-659 may be used in combination with other drugs to enhance its efficacy and reduce the risk of drug resistance.
2. Biomarker identification: Biomarkers can be used to identify patients who are likely to respond to TAK-659 treatment and monitor their response.
3. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of TAK-659 in different types of cancers and autoimmune diseases.
4.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, including the reaction of 4-chloroaniline with 2-(tetrahydro-2-furanylmethoxy)benzaldehyde to form an intermediate product, which is then reacted with urea to produce TAK-659. The final product is obtained through purification and characterization processes.
Aplicaciones Científicas De Investigación
TAK-659 has shown promising results in preclinical studies for the treatment of various types of cancers, including lymphoma, leukemia, and multiple myeloma. It has also been studied for its potential in treating autoimmune diseases such as rheumatoid arthritis and lupus.
Propiedades
Fórmula molecular |
C18H19ClN2O3 |
|---|---|
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-[2-(oxolan-2-ylmethoxy)phenyl]urea |
InChI |
InChI=1S/C18H19ClN2O3/c19-13-7-9-14(10-8-13)20-18(22)21-16-5-1-2-6-17(16)24-12-15-4-3-11-23-15/h1-2,5-10,15H,3-4,11-12H2,(H2,20,21,22) |
Clave InChI |
IREGWBXWWBLUGA-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)COC2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)Cl |
SMILES canónico |
C1CC(OC1)COC2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


